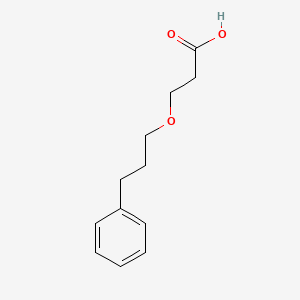

3-(3-Phenylpropoxy)propanoic acid

Description

3-(3-Phenylpropoxy)propanoic acid is a propanoic acid derivative featuring a phenylpropoxy group (-O-C3H6-Ph) at the third carbon of the propanoic acid backbone. These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety, with variations in substituents (e.g., hydroxyl, methoxy, amino groups) influencing their physicochemical and biological properties . Propanoic acid derivatives are of significant interest in medicinal chemistry due to their roles as metabolic intermediates, antioxidants, and pharmacophores for drug development .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-(3-phenylpropoxy)propanoic acid |

InChI |

InChI=1S/C12H16O3/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |

InChI Key |

HNZHNVCIFJWEMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 3-(3-phenylpropoxy)propanoic acid and its analogs:

*Estimated pKa values for carboxylic acid groups. †Predicted based on analogous propanoic acids. ‡Derived from polar functional groups (e.g., amino, hydroxyl).

Key Observations :

- Substituent Effects: Hydroxyl and amino groups enhance solubility and reactivity due to hydrogen bonding, whereas methoxy and phenylpropoxy groups increase hydrophobicity .

- Acidity: The pKa of the carboxylic acid group ranges between 4.2–4.8, typical for propanoic acids. Electron-withdrawing substituents (e.g., hydroxyl) slightly lower pKa by stabilizing the conjugate base .

3-(3-Hydroxyphenyl)propanoic Acid

- Antioxidant Activity: Acts as a microbial catabolite of polyphenols, scavenging free radicals via its phenolic hydroxyl group. Demonstrated sub-cytotoxic antioxidant effects in fecal fermentation studies .

- Metabolic Role: A discriminant metabolite in raspberry fermentation, linked to dietary polyphenol breakdown .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Anticancer Activity: Derivatives (e.g., compound 20) inhibit A549 lung cancer cell viability (IC₅₀: ~50% reduction) and migration.

- Antimicrobial Properties : Active against multidrug-resistant bacteria and fungi, attributed to disruption of membrane integrity .

3-Phenylpropanoic Acid

- Structural Insights : Serves as a reference compound in crystallographic studies. Excluded from co-crystal analyses due to lack of functional groups for supramolecular interactions .

Methoxy and Furan Derivatives

- 3-(3-Methoxyphenyl)propanoic Acid: Increased lipophilicity (logP ~1.75) enhances membrane permeability but reduces aqueous solubility .

- 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid: The furan ring and methoxy group enable π-π stacking and hydrogen bonding, suggesting utility in drug design .

Preparation Methods

Alkoxide Preparation and Alkylation

3-Phenylpropan-1-ol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF). The resulting alkoxide attacks ethyl 3-bromopropanoate in an SN2 mechanism , forming ethyl 3-(3-phenylpropoxy)propanoate.

-

Step 1 : 3-Phenylpropan-1-ol (0.2 mol) is dissolved in THF, and NaH (0.26 mol) is added under nitrogen. The mixture is stirred at 40°C for 1 h to generate sodium 3-phenylpropoxide.

-

Step 2 : Ethyl 3-bromopropanoate (0.19 mol) is added dropwise, and the reaction is refluxed at 70°C for 3 h. After workup, the crude ester is purified via vacuum distillation, yielding 85–92% ethyl 3-(3-phenylpropoxy)propanoate.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester undergoes basic hydrolysis using aqueous sodium hydroxide (2–3 M) at 80°C for 4–6 h, followed by acidification with hydrochloric acid to precipitate the free acid.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| NaOH Concentration | 2.5 M | 89 |

| Temperature | 80°C | 91 |

| Acidification pH | 2–3 | 87 |

Malonic Ester Alkylation: Alternative Pathway

While less common for ether synthesis, malonic ester alkylation provides an alternative route for introducing the phenylpropyl group. This method involves alkylation of diethyl malonate with 3-phenylpropyl bromide, followed by hydrolysis and decarboxylation.

Alkylation and Decarboxylation

Diethyl malonate reacts with 3-phenylpropyl bromide in the presence of sodium ethoxide, forming diethyl (3-phenylpropyl)malonate. Subsequent hydrolysis with concentrated HCl and thermal decarboxylation (150°C) yields 3-(3-phenylpropoxy)propanoic acid.

Key Challenges :

-

Regioselectivity : Competing alkylation at both malonate ester groups necessitates careful stoichiometric control.

-

Decarboxylation Efficiency : Prolonged heating (>2 h) at 150°C ensures complete decarboxylation but risks side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Williamson Synthesis | High regioselectivity; mild conditions | Requires anhydrous conditions | 85–92 |

| Malonic Ester Route | Scalable; inexpensive reagents | Low decarboxylation efficiency | 70–78 |

Reaction Mechanism and Stereochemical Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, as confirmed by kinetic studies. The backside attack of the alkoxide on the primary alkyl halide ensures inversion of configuration, though stereochemical effects are negligible in this system due to the absence of chiral centers in the starting materials.

Computational Insights :

Density functional theory (DFT) calculations indicate a transition state energy barrier of ~25 kcal/mol for the SN2 step, consistent with experimental reaction rates .

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-(3-Phenylpropoxy)propanoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Step 1: React 3-phenylpropanol with a propanoic acid derivative (e.g., propionyl chloride) under anhydrous conditions.

- Step 2: Optimize solvent choice (e.g., dichloromethane or ethanol) and catalysts (e.g., sulfuric acid for esterification) using Design of Experiments (DOE) to maximize yield .

- Step 3: Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. 1.2. What spectroscopic techniques are critical for characterizing 3-(3-Phenylpropoxy)propanoic acid?

Methodological Answer:

- FT-IR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, ether C-O at ~1100 cm⁻¹).

- NMR: Use ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and propoxy chain protons (δ 1.5–4.0 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and quaternary carbons .

- LC-MS/MS: Detect impurities (<1%) and validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective) across studies?

Methodological Answer:

- Assay Validation: Standardize bioactivity assays (e.g., MIC for antimicrobial testing) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) .

- Purity Analysis: Quantify impurities via HPLC; even 5% impurities can skew results .

- Metabolic Stability: Test compound stability in liver microsomes to rule out rapid degradation masking activity .

Q. 2.2. How should researchers design experiments to evaluate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, test against cyclooxygenase-2 (COX-2) at varying substrate concentrations .

- Molecular Docking: Model interactions between the compound’s phenylpropoxy group and enzyme active sites (e.g., using AutoDock Vina) .

- Fluorescence Quenching: Monitor binding affinity via tryptophan fluorescence quenching in target enzymes .

Q. 2.3. What in vitro models are recommended for assessing metabolic stability?

Methodological Answer:

- Hepatic Microsomes: Incubate the compound with rat or human liver microsomes (1 mg/mL protein) at 37°C. Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile .

- Metabolite Profiling: Use LC-QTOF-MS to identify phase I metabolites (oxidation) and phase II conjugates (glucuronidation/sulfation) .

- CYP Inhibition Screening: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .

Q. 2.4. How can computational methods improve the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- Scaffold Hopping: Modify the phenylpropoxy group using bioisosteric replacements (e.g., replacing oxygen with sulfur) .

- ADMET Prediction: Use tools like SwissADME to optimize bioavailability and reduce toxicity .

Data Analysis & Contradiction Management

Q. 3.1. How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

- Standardize Protocols: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Compare with literature values for similar propanoic acid derivatives .

- pH-Dependent Studies: Test solubility at physiologically relevant pH levels (1.2, 6.5, 7.4) to identify ionization effects .

Q. 3.2. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀ calculation) using tools like GraphPad Prism .

- ANOVA with Tukey’s Test: Compare toxicity across concentrations (e.g., 10–100 µM) in cell viability assays (e.g., MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.